Product packaging for Fmoc-D-His(Clt)-OH(Cat. No.:CAS No. 1272755-56-2)

Fmoc-D-His(Clt)-OH

Cat. No.: B2896589
CAS No.: 1272755-56-2
M. Wt: 654.16
InChI Key: SYGADBVEKBWUKO-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Advanced Peptide Synthesis Methodologies

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com The most prevalent strategy within SPPS is the Fmoc/tBu approach. In this methodology, the N-alpha amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comiris-biotech.de Reactive side-chain functionalities of the amino acids are shielded by more permanent, acid-labile protecting groups, such as the tert-butyl (tBu) or trityl (Trt) groups. peptide.com

This use of two different classes of protecting groups, which can be removed under distinct chemical conditions, is known as an "orthogonal" protection scheme. peptide.com This orthogonality is fundamental to SPPS, as it allows for the selective removal of the temporary N-alpha-Fmoc group at each cycle of amino acid addition without disturbing the permanent side-chain protection. peptide.com The general SPPS cycle involves:

Attachment of the first Fmoc-protected amino acid to the solid resin.

Removal of the Fmoc group with a base, typically piperidine (B6355638).

Coupling of the next Fmoc-protected amino acid to the newly freed amino group.

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Final cleavage of the completed peptide from the resin, which concurrently removes all the permanent side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA). peptide2.com

Fmoc-D-His(Clt)-OH is a building block designed for seamless integration into this Fmoc/tBu SPPS workflow.

Table 1: Properties of this compound

Property Value
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-2-chlorotrityl-D-histidine
CAS Number 1272755-56-2
Molecular Formula C40H32ClN3O4
Molecular Weight 654.16 g/mol

Significance of D-Amino Acids in Peptide Chemistry Research

While the vast majority of naturally occurring amino acids are in the L-configuration, their stereoisomers, D-amino acids, have garnered significant interest in peptide research for their unique properties. wikipedia.org The incorporation of D-amino acids into a peptide sequence can profoundly alter its structure and function. rsc.org

One of the most significant advantages of using D-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation. lifetein.com Proteases, enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acid residues. Peptides containing D-amino acids are therefore more resistant to proteolysis, which increases their effective lifetime in biological systems. lifetein.commdpi.com This property is highly desirable in the development of peptide-based therapeutics.

Furthermore, substituting an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure, such as promoting beta-turns or disrupting alpha-helical formations. rsc.orgnih.gov These conformational changes can be strategically employed to increase binding affinity to biological targets or to develop novel biomaterials like hydrogels. nih.gov D-amino acids are also found in nature, particularly in the cell walls of bacteria and in the peptides produced by various organisms, where they contribute to functions such as antimicrobial activity. wikipedia.orgrsc.org

Historical Development of Protecting Groups for Histidine in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Histidine is a notoriously difficult amino acid to incorporate during Fmoc SPPS. The imidazole (B134444) ring in its side chain is nucleophilic and can cause several side reactions. More significantly, the imidazole π-nitrogen can facilitate the abstraction of the alpha-carbon proton during the coupling step, leading to racemization—the conversion of the L-amino acid to a mixture of L- and D-isomers. nih.gov This loss of chiral integrity is a major concern as it can drastically affect the biological activity of the final peptide. amazonaws.com

To mitigate these issues, the imidazole side chain must be protected. The development of histidine protecting groups has been a key area of research in peptide synthesis:

Trityl (Trt) Group : The trityl group was an early and widely adopted solution. nbinno.com As a bulky group, it effectively prevents the imidazole nitrogen from interfering with peptide bond formation. nbinno.com However, the Trt group is relatively acid-labile and can be partially cleaved during repeated Fmoc deprotection cycles if acidic conditions are not carefully controlled. peptide.com Furthermore, while it reduces side reactions, it only offers minor suppression of racemization, especially during slow or heat-assisted couplings. nih.govamazonaws.com

Other Trityl-based Groups : To fine-tune acid lability, derivatives of the trityl group were introduced, such as the 4-methyltrityl (Mtt) group, which offer different stability profiles. peptide.com

Nπ-Protecting Groups : To more effectively suppress racemization, protecting groups that specifically block the problematic Nπ-position of the imidazole ring were developed. Examples include the 4-methoxybenzyloxymethyl (MBom) group, which has been shown to significantly reduce epimerization even under high-temperature microwave-assisted SPPS conditions. nih.govpeptide.com Another example is the tert-butyloxycarbonyl (Boc) group, which also provides high stability against racemization. amazonaws.com

2-Chlorotrityl (Clt) Group : The 2-chlorotrityl (Clt) group, used in this compound, is an important advancement. The addition of a chlorine atom to the trityl structure increases its acid stability compared to the standard Trt group. iris-biotech.de This enhanced stability is particularly valuable in the synthesis of protected peptide fragments. In this strategy, a peptide is synthesized on a hyper-acid-labile resin (like a 2-chlorotrityl resin) and then cleaved off with all side-chain protecting groups still intact. These protected fragments can then be joined together in solution. The greater stability of the His(Clt) linkage ensures it remains in place during the mild acid cleavage from the resin, a condition under which a His(Trt) group might be partially lost. iris-biotech.desigmaaldrich.com

Table 2: Comparison of Selected Histidine Side-Chain Protecting Groups in Fmoc SPPS

Protecting Group Lability Key Features Primary Application
Trityl (Trt) Acid-labile (TFA) Standard, bulky protection; offers only minor suppression of racemization. nih.govamazonaws.com General SPPS. nbinno.com
tert-Butyloxycarbonyl (Boc) Acid-labile (TFA) Significantly reduces racemization, especially at high temperatures. amazonaws.com Syntheses where racemization is a major concern.
4-methoxybenzyloxymethyl (MBom) Acid-labile (TFA) Nπ protection effectively prevents racemization, even in microwave-assisted SPPS. nih.gov Demanding syntheses, including fragment condensation. peptide.com
2-Chlorotrityl (Clt) Acid-labile (TFA) More stable than Trt; stable to very mild acid used to cleave from 2-Clt resin. iris-biotech.de Synthesis of fully protected peptide fragments. iris-biotech.desigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H32ClN3O4 B2896589 Fmoc-D-His(Clt)-OH CAS No. 1272755-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGADBVEKBWUKO-DIPNUNPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies and Methodological Advancements for Fmoc D His Clt Oh Incorporation

Fundamental Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, facilitates the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is covalently attached to an insoluble solid support. This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and amenability to automation. The most widely adopted approach within SPPS is the Fmoc/tBu strategy, which relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group of amino acids and acid-labile groups for permanent protection of reactive side chains.

Orthogonal Protecting Group Strategies in Fmoc SPPS

The success of Fmoc SPPS is fundamentally reliant on the concept of orthogonality in its protecting group strategy. Orthogonality refers to the use of multiple classes of protecting groups within the same synthetic scheme, where each class can be removed by a specific chemical mechanism without affecting the others. This allows for the selective deprotection of specific functional groups at various stages of the synthesis.

In the context of Fmoc SPPS, the primary orthogonal pair consists of the base-labile Fmoc group and acid-labile side-chain protecting groups.

Temporary Nα-Protection: The Fmoc group is used for the temporary protection of the α-amino group of the incoming amino acid. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This selective removal exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next Fmoc-protected amino acid.

Permanent Side-Chain Protection: The reactive side chains of trifunctional amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA). Common acid-labile side-chain protecting groups include the tert-butyl (tBu) group for serine, threonine, aspartic acid, and glutamic acid, and the trityl (Trt) group for asparagine, glutamine, and histidine.

This orthogonal scheme ensures that the side-chain protecting groups remain intact throughout the iterative cycles of Nα-Fmoc deprotection and coupling. They are only removed during the final cleavage step, where the completed peptide is liberated from the solid support. The orthogonality of the Fmoc/tBu strategy is a key advantage over the older Boc/Bzl strategy, where both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are acid-labile, requiring careful modulation of acid strength for selective removal.

The following table summarizes common protecting groups used in Fmoc SPPS and their cleavage conditions:

Protecting GroupFunctionality ProtectedCleavage Condition
Fmocα-Amino group20% Piperidine in DMF
tBu (tert-butyl)-OH (Ser, Thr, Tyr), -COOH (Asp, Glu)Trifluoroacetic acid (TFA)
Trt (Trityl)-SH (Cys), Imidazole (B134444) (His), -CONH2 (Asn, Gln)Trifluoroacetic acid (TFA)
Boc (tert-butyloxycarbonyl)ε-Amino group (Lys), Indole (B1671886) (Trp)Trifluoroacetic acid (TFA)
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Guanidino group (Arg)Trifluoroacetic acid (TFA)

Role of Resin Linkages in Peptide Elongation

The solid support in SPPS is not merely an inert scaffold but is functionalized with a linker molecule that serves as the anchor point for the first amino acid. The choice of linker is critical as it determines the nature of the C-terminal functional group of the final peptide and the conditions required for its cleavage from the resin. The bond between the linker and the peptide must be stable throughout the entire synthesis, withstanding repeated cycles of Fmoc deprotection and amino acid coupling.

In Fmoc SPPS, linkers are typically designed to be acid-labile, complementing the acid-labile side-chain protecting groups. This allows for the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups in a single step using a strong acid cocktail, most commonly containing TFA.

Different linkers are employed to produce peptides with varying C-terminal functionalities:

For C-terminal Carboxylic Acids:

Wang Resin: This resin features a p-alkoxybenzyl alcohol linker and is a popular choice for the synthesis of peptide acids. However, it can be susceptible to premature peptide cleavage under strongly acidic conditions.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin that allows for the cleavage of the peptide under very mild acidic conditions (e.g., dilute TFA or acetic acid), which preserves the acid-labile side-chain protecting groups if desired, enabling the synthesis of fully protected peptide fragments. This resin is particularly advantageous as it minimizes racemization of the first amino acid during its attachment and reduces the risk of diketopiperazine formation, a common side reaction involving the first two amino acids.

For C-terminal Amides:

Rink Amide Resin: This resin is widely used for the synthesis of peptide amides. The linker is designed to release the peptide with a C-terminal amide upon cleavage with TFA.

Sieber Amide Resin: This linker is even more acid-labile than the Rink amide linker, allowing for the generation of protected peptide amides under milder conditions.

The selection of an appropriate resin and linker system is a crucial strategic decision in the

Specific Synthesis of Fmoc-D-His(Clt)-OH Derivatives

NIm-2-Chlorotrityl (Clt) Side-Chain Protection

Regioselectivity and Isomer Control in NIm-Protection

The synthesis of peptides containing histidine presents a significant challenge due to the propensity of this amino acid to undergo racemization during the activation step of coupling. This epimerization is primarily facilitated by the lone pair of electrons on the π-nitrogen (Nπ) of the imidazole side chain, which can abstract the alpha-carbon proton of the activated amino acid, leading to the formation of a transient, achiral enolate intermediate. peptide.comamazonaws.com To preserve the chiral integrity of D-histidine during peptide chain elongation, protection of the imidazole nitrogen (NIm) is crucial.

The trityl (Trt) group and its derivatives, such as the 2-chlorotrityl (Clt) group, are commonly employed for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS). However, the regioselective introduction of these bulky protecting groups onto the imidazole ring is not straightforward. Direct tritylation of histidine typically yields the Nτ-protected isomer as the major product due to steric hindrance. bris.ac.uk While the Nτ-trityl group offers good protection against side-chain acylation, it provides only minimal suppression of racemization because the catalytically active Nπ remains unprotected. amazonaws.com

The most effective strategy to prevent racemization is the protection of the Nπ position. peptide.comnih.gov Derivatives such as Nπ-benzyloxymethyl (Bom) and Nπ-t-butoxymethyl (Bum) have been developed to achieve this, demonstrating significantly reduced epimerization levels. bris.ac.uknih.gov For instance, in one study, the use of Fmoc-His(Nπ-MBom)-OH reduced racemization to 0.3% with a 5-minute pre-activation time, compared to 7.8% for Fmoc-His(Trt)-OH under the same conditions. nih.gov

Although this compound is widely used, the "Clt" designation typically refers to the Nτ-isomer. Therefore, while the Clt group provides robust side-chain protection, control over the D-isomer's configuration relies heavily on the careful selection of coupling methods and reaction conditions that minimize the opportunity for epimerization. This includes avoiding prolonged pre-activation times and the use of strong bases in coupling cocktails.

Coupling Efficiencies and Optimization in Peptide Chain Assembly

Reagent Systems for Amide Bond Formation (e.g., Carbodiimides, Onium Salts)

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling reagent. The two main classes of reagents used in SPPS are carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective activators. peptide.com When used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), DIC-mediated couplings can proceed with minimal racemization, which is a critical consideration for histidine derivatives. peptide.combachem.com The combination of DIC with an additive forms an active ester intermediate that couples with the free amine of the peptide chain, and this method is often preferred for racemization-prone residues like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH under base-free conditions. bachem.comnih.gov

Onium salts are generally more reactive and lead to faster coupling times. bachem.comluxembourg-bio.com This class includes aminium/uronium salts like HBTU, TBTU, HATU, and HCTU, as well as phosphonium (B103445) salts such as PyBOP and PyAOP. peptide.combachem.com These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation. bachem.com While highly efficient, the basic conditions can increase the risk of racemization for sensitive amino acids like histidine. chempep.com For example, studies have shown that HCTU is a highly efficient activator allowing for coupling times of 5 minutes or less, but care must be taken with residues susceptible to racemization. luxembourg-bio.comnih.gov

For the particularly challenging coupling of Fmoc-His(Trt)-OH, the phosphonium reagent 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) has been identified as a reagent of choice due to its remarkable resistance to promoting racemization. bachem.com Comparative studies have shown that reagents like COMU, HCTU, and HATU perform well with short reaction times, whereas others may require longer coupling periods, especially for difficult sequences. luxembourg-bio.com

Below is a table summarizing the characteristics of common coupling reagent systems for Fmoc-amino acids, including considerations for histidine derivatives.

Reagent ClassExamplesAdditiveBase RequiredCoupling SpeedRacemization Risk for His
Carbodiimides DIC, EDCHOBt, OxymaPureNo (for base-free)ModerateLow to Moderate
Aminium/Uronium Salts HBTU, HCTU, HATU, COMU(Internal)Yes (e.g., DIPEA)FastModerate to High
Phosphonium Salts PyBOP, PyAOP, DEPBT(Internal)Yes (e.g., DIPEA)FastLow (esp. DEPBT)

Kinetic Considerations in D-Histidine Coupling

The kinetics of the coupling reaction for D-histidine derivatives are critically linked to the risk of epimerization. The racemization of histidine is an intramolecular, base-catalyzed side reaction that competes with the desired intermolecular amide bond formation. amazonaws.com The longer the activated histidine derivative remains in solution before coupling, the greater the likelihood of racemization. amazonaws.comresearchgate.net

Several factors influence these competing reaction rates:

Pre-activation Time: Prolonged pre-activation of the carboxylic acid group of this compound before its addition to the resin-bound peptide significantly increases the extent of racemization. chempep.com For Fmoc-His(Trt)-OH, racemization can increase from under 2% to over 6% when coupling at 50°C by extending the pre-activation period. amazonaws.com

Temperature: Elevated temperatures, often used in microwave-assisted SPPS to accelerate coupling, can also increase the rate of racemization. nih.gov For histidine and cysteine, lowering the coupling temperature from 80°C to 50°C has been shown to limit this side reaction. nih.govresearchgate.net

Protecting Group: The nature of the imidazole protecting group affects the basicity of the Nπ atom. While the Clt group is primarily for side-chain protection, other groups like Boc have been shown to reduce electron density in the imidazole ring, thereby decreasing its catalytic effect on racemization. In a study comparing Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH at 90°C, the Trt-protected version showed over 16% epimerization, while the Boc-protected version showed only 0.81%. amazonaws.com

Coupling Reagent: As discussed previously, the choice of coupling reagent directly impacts reaction kinetics and the potential for racemization. Fast and efficient reagents can complete the coupling before significant epimerization occurs. However, those requiring strong bases can concurrently accelerate the rate of racemization. nih.gov

The following table illustrates the effect of coupling conditions on the formation of the D-isomer from L-histidine, providing insight into the kinetic challenges of incorporating any histidine stereoisomer.

Histidine DerivativeCoupling Temp.Coupling TimeD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C10 min6.8%
Fmoc-His(Boc)-OH50 °C10 min0.18%
Fmoc-His(Trt)-OH90 °C2 min>16%
Fmoc-His(Boc)-OH90 °C2 min0.81%
(Data adapted from a study on Liraglutide synthesis) amazonaws.com

Mitigation Strategies for Aggregation Phenomena During Synthesis

Peptide chain aggregation on the solid support is a common problem in SPPS that can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences. sigmaaldrich.com Aggregation is caused by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets. peptide.com Peptides containing hydrophobic residues or those capable of forming hydrogen bonds, including histidine, can be particularly prone to aggregation. sigmaaldrich.comnih.gov

Several strategies can be employed to mitigate aggregation during the synthesis of peptides containing this compound:

Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonding networks that lead to aggregation. peptide.comsigmaaldrich.com

Solvent Modification: Switching to more polar or "disruptive" solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solvate the growing peptide chain and prevent aggregation. peptide.com

Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or applying sonication can provide the energy needed to break up aggregates and improve reagent accessibility. peptide.com

Backbone Protection: The introduction of a temporary, sterically bulky protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), effectively prevents the formation of interchain hydrogen bonds. These groups are incorporated at strategic positions (e.g., every six to seven residues) and are removed during the final TFA cleavage. peptide.comsigmaaldrich.com

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, which are derived from serine or threonine, introduces a "kink" into the peptide backbone that disrupts the formation of regular secondary structures. This is a highly effective method for preventing aggregation. sigmaaldrich.com

Cleavage and Deprotection Methodologies

Differential Cleavage Conditions for this compound from Solid Support

A key advantage of using the 2-chlorotrityl (Clt) linker for attaching the first amino acid to the solid support is its extreme acid lability. This property allows for the cleavage of the completed peptide from the resin under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups such as tert-butyl (tBu), Boc, and even the NIm-trityl (Trt) group on other residues. researchgate.netnih.goviris-biotech.de This orthogonality is fundamental for the synthesis of fully protected peptide fragments intended for segment condensation. researchgate.net

The Clt group on the histidine side chain is more stable than the Clt group of the resin linker. iris-biotech.deiris-biotech.de The cleavage of the peptide-resin bond is typically achieved while the His(Clt) side-chain protection remains intact. Final removal of the side-chain Clt group requires stronger acid conditions, often in the final global deprotection step with a standard TFA cocktail. sigmaaldrich.com

Various mild cleavage cocktails have been developed for releasing peptides from 2-chlorotrityl resin:

Acetic Acid (AcOH)/Trifluoroethanol (TFE)/Dichloromethane (DCM): A mixture of AcOH/TFE/DCM (e.g., 1:1:8 or 1:2:7 v/v/v) can quantitatively cleave the peptide from the resin within 15 to 60 minutes at room temperature. bachem.comresearchgate.netnih.gov These conditions are mild enough to leave t-butyl and Trt protecting groups unaffected. nih.gov

Dilute Trifluoroacetic Acid (TFA): A solution of 1-2% TFA in DCM is also highly effective for cleavage from 2-chlorotrityl resin. sigmaaldrich.comrsc.org The reaction is typically fast, and the low concentration of TFA minimizes side reactions and premature deprotection of other acid-labile groups. sigmaaldrich.com

Hexafluoroisopropanol (HFIP): A mixture of HFIP/DCM (e.g., 1:4 v/v) serves as a rapid and efficient cleavage reagent that avoids the use of carboxylic acids, which can be advantageous for subsequent solution-phase fragment condensation. researchgate.net

The choice of cleavage cocktail can be optimized based on the specific peptide sequence and the desired outcome (e.g., fully protected vs. partially deprotected fragment). The following table provides a summary of common cleavage conditions for 2-chlorotrityl resin.

Cleavage Reagent CocktailConcentrationTypical TimeOrthogonality with Side-Chain Protection
Acetic Acid/TFE/DCMe.g., 1:1:8 (v/v/v)15-60 minPreserves tBu, Boc, Trt, Clt
TFA in DCM1-2% (v/v)5-60 minPreserves tBu, Boc, Trt, Clt
HFIP in DCM20-30% (v/v)~60 minPreserves tBu, Boc, Trt, Clt

Scavenger Selection for Cleavage Cocktails

During the final cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, a "cleavage cocktail" is used. This is typically a strong acid solution, most commonly TFA, mixed with a variety of additives known as scavengers. wpmucdn.com The primary role of scavengers is to trap and neutralize the highly reactive carbocations that are generated when protecting groups are cleaved by acidolysis. thermofisher.com

When a peptide contains a His(Clt) residue, the cleavage of the 2-chlorotrityl group liberates a stable 2-chlorotrityl cation. If not effectively scavenged, this cation can reattach to other nucleophilic sites in the peptide, particularly the indole side chain of tryptophan, or cause other modifications. thermofisher.com Therefore, the selection of appropriate scavengers is critical to ensure the integrity and purity of the final peptide product.

Trialkylsilanes, most notably triisopropylsilane (B1312306) (TIS), are highly effective scavengers for trityl-type cations, including the 2-chlorotrityl cation. peptide.com TIS acts as a hydride donor, reducing the carbocation to an inert hydrocarbon (2-chlorotritylmethane). Water is also a common addition to cleavage cocktails, serving as a scavenger for tert-butyl cations generated from tBu-based protecting groups. wpmucdn.com For peptides containing other sensitive residues like methionine, cysteine, or tryptophan, additional specific scavengers are required.

The table below outlines common scavengers used in cleavage cocktails for peptides containing this compound and other sensitive amino acids.

ScavengerTypical % (v/v)Target Reactive SpeciesFunction & Comments
Triisopropylsilane (TIS)1-5%Trityl and other carbocationsHighly efficient at scavenging the Clt cation. Reduces the cation to an inert hydrocarbon. peptide.com
Water (H₂O)2.5-5%tert-butyl cationsScavenges cations from Boc, tBu, and OtBu groups, preventing realkylation of Tyr, Ser, and Thr. wpmucdn.com
Phenol (B47542)2.5-5%Various cationsA general-purpose scavenger that helps protect tyrosine and tryptophan residues. wpmucdn.com
1,2-Ethanedithiol (EDT)1-2.5%Reagents causing oxidationA reducing agent that protects cysteine residues from oxidation and scavenges trityl groups. biotage.com Its strong odor is a notable drawback.
Dithiothreitol (DTT)2.5-5% (w/v)Disulfide bonds, oxidizing agentsA low-odor alternative to EDT for maintaining a reducing environment for cysteine. peptide.com
Thioanisole2-5%Various cationsProtects methionine from sulfoxidation and assists in deprotecting arginine residues.

A widely used cleavage cocktail for peptides containing His(Clt) and other standard protected amino acids is "Reagent B," which consists of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v). peptide.com This mixture provides a strong acidic environment for cleavage while the TIS effectively scavenges the Clt cation and the phenol and water protect other sensitive residues. The choice and composition of the cocktail must always be tailored to the specific amino acid sequence of the peptide being synthesized. thermofisher.com

Comparative Analysis of Nim Protecting Groups for Histidine in Fmoc Spps

Comparative Studies with NIm-Trityl (Trt) Protecting Group

The trityl (Trt) group is the most conventional choice for histidine side-chain protection in Fmoc SPPS. nih.govpeptide.com However, its limitations, particularly concerning acid lability and racemization, have prompted the evaluation of structurally related alternatives like the 2-chlorotrityl (Clt) group.

Acid Lability Profiles and Differential Stability

The primary distinction between the Clt and Trt groups lies in their stability towards acidic conditions, which is a crucial factor for strategies involving the synthesis of protected peptide fragments. The Clt group exhibits enhanced stability against mildly acidic reagents compared to the Trt group. sigmaaldrich.com This differential stability allows for the selective cleavage of a peptide from a highly acid-sensitive resin, such as a 2-chlorotrityl chloride resin, while the N(im)-Clt group remains intact.

The trityl-based protecting groups have a general acid lability order of Trt > Mtt (4-methyltrityl) > Mmt (4-methoxytrityl). peptide.com The standard Trt group is typically removed with high concentrations of trifluoroacetic acid (TFA), often in a cocktail like 95% TFA. peptide.com In contrast, the increased stability of the Clt group means it requires stronger acidic conditions for complete removal than linkers like the 2-chlorotrityl resin, but it can still be cleaved under standard final deprotection conditions. This attribute is particularly valuable in convergent synthesis strategies. sigmaaldrich.com

Protecting GroupTypical Cleavage ConditionStability to Mild Acid (e.g., 1% TFA in DCM)Suitability for Protected Fragment Generation on Hyper-Acid Labile Resins
N(im)-Trityl (Trt)90-95% TFA peptide.comLabilePossible, but risk of premature deprotection
N(im)-2-Chlorotrityl (Clt)90-95% TFAStable sigmaaldrich.comHigh, due to enhanced stability sigmaaldrich.com

Impact on Racemization during Coupling Reactions

Histidine is one of the amino acids most susceptible to racemization during the carboxyl group activation step of peptide coupling. nih.govscite.aiacs.org This epimerization is an intramolecular process catalyzed by the unprotonated Nπ atom of the imidazole (B134444) side chain, which can abstract the α-proton of the activated amino acid. nih.govamazonaws.com While Nτ-protection with groups like Trt or Clt does not place the protecting group on the catalytically active Nπ atom, the steric bulk of the group can influence the rate of racemization.

Research findings indicate that Fmoc-D-His(Clt)-OH offers a significant advantage over its Trt-protected counterpart in minimizing racemization. During slow coupling reactions, the use of the Clt group results in approximately one-third less racemization compared to the Trt group. sigmaaldrich.com The propensity of Fmoc-His(Trt)-OH to racemize is exacerbated by factors such as extended pre-activation times and the use of basic coupling conditions. nih.govacs.org For instance, with HCTU/6-Cl-HOBt/DIPEA activation, the D-isomer of Fmoc-His(Trt)-OH increased from 1% with no preactivation to 7.8% after just 5 minutes of preactivation. nih.gov The addition of additives like HOBt or HOAt is often necessary to suppress this side reaction when using Fmoc-His(Trt)-OH. advancedchemtech.compeptide.com

His DerivativeConditionExtent of Racemization (% D-isomer)Reference
Fmoc-His(Trt)-OHSlow coupling reactionsBaseline (Significant) sigmaaldrich.com
Fmoc-His(Clt)-OHSlow coupling reactions~33% less than Trt sigmaaldrich.com
Fmoc-His(Trt)-OHHCTU activation, no preactivation1.0% nih.gov
Fmoc-His(Trt)-OHHCTU activation, 5 min preactivation7.8% nih.gov
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6% nih.gov

Efficacy in Protected Peptide Fragment Preparation

The synthesis of large peptides is often approached via a convergent strategy, which involves the preparation of smaller, fully protected peptide fragments that are subsequently coupled together. The success of this strategy hinges on the ability to cleave the fragment from its solid support while keeping all side-chain protecting groups, including that of histidine, fully intact.

This is where the differential stability of the Clt group provides a distinct advantage. This compound is considered a highly useful derivative for convergent synthesis precisely because the Clt group is stable to the mildly acidic conditions (e.g., 1% TFA in DCM) used to cleave peptides from hyper-acid-labile resins like 2-chlorotrityl chloride resin. sigmaaldrich.com While the Trt group can also be used in this context, its higher acid lability increases the risk of partial or complete cleavage from the imidazole side chain during fragment release, which would complicate the subsequent fragment coupling step. peptide.com Therefore, the enhanced stability of the Clt group ensures the integrity of the protected histidine residue, making it a more reliable choice for the demanding requirements of protected peptide fragment synthesis.

Evaluation against Other NIm-Protecting Groups (e.g., Boc, π-Mbom)

Beyond the trityl family, other protecting groups such as tert-butyloxycarbonyl (Boc) and π-methoxybenzyloxymethyl (π-Mbom) have been developed to more effectively address the issue of histidine racemization.

Performance in High-Temperature Synthesis Conditions

The use of elevated temperatures, often facilitated by microwave irradiation, has become a common strategy to accelerate SPPS and overcome difficult sequences. nih.gov However, high temperatures significantly increase the rate of histidine racemization, especially with Nτ-Trt protection. nih.govnih.gov

Comparative studies demonstrate the dramatic superiority of alternative protecting groups under these conditions. In the synthesis of Liraglutide, coupling with Fmoc-His(Trt)-OH at 90°C resulted in over 16% epimerization. amazonaws.com In stark contrast, using Fmoc-His(Boc)-OH under the same conditions reduced the level of D-isomer formation to just 0.81%. amazonaws.com Similarly, another study using microwave heating at 80°C reported 16.6% racemization with Nτ-Trt protection, while the Nπ-Mbom group limited racemization to only 0.8%. nih.gov This demonstrates that for high-temperature protocols, Nτ-trityl-based groups are generally unsuitable, while groups like Boc and π-Mbom provide excellent stereochemical integrity.

His Protecting GroupConditionExtent of Racemization (% D-isomer)Reference
Trityl (Trt)Microwave, 80°C16.6% nih.gov
π-MbomMicrowave, 80°C0.8% nih.gov
Trityl (Trt)Coupling at 90°C>16% amazonaws.com
BocCoupling at 90°C0.81% amazonaws.com
Trityl (Trt)Coupling at 50°C6.8% amazonaws.com
BocCoupling at 50°C0.18% amazonaws.com

Strategic Advantages and Limitations in Complex Peptide Architectures

The synthesis of complex peptides requires a careful strategic selection of protecting groups to balance efficacy, cost, and the avoidance of side reactions.

N(im)-Trityl (Trt) and N(im)-2-Chlorotrityl (Clt): These are Nτ-protecting groups. Their primary advantage is cost-effectiveness and widespread availability. nih.gov However, their major limitation is the high risk of racemization, particularly for Trt. nih.gov The Clt group offers a strategic advantage over Trt by reducing this racemization risk and providing the stability needed for convergent fragment synthesis. sigmaaldrich.com Nonetheless, for sequences where histidine is at a known racemization-prone position or when high-temperature couplings are required, both Trt and Clt are suboptimal choices.

N(im)-π-methoxybenzyloxymethyl (π-Mbom): This group protects the Nπ atom of the imidazole ring, which is the most effective approach to prevent the intramolecular base catalysis that causes racemization. nih.gov It shows excellent performance even at high temperatures and is suitable for convergent synthesis. nih.govpeptide.com The primary limitation of Fmoc-His(π-Mbom)-OH is its high cost of preparation and potential for side reactions associated with the release of formaldehyde (B43269) upon deprotection. nih.govresearchgate.net

N(im)-tert-butyloxycarbonyl (Boc): The Boc group is also an Nτ-protecting group, but its electronic properties differ from the trityl-based groups. It has proven to be an exceptionally valuable substitute for Trt, demonstrating high stability against epimerization even at temperatures up to 90°C. amazonaws.com It offers a robust and lower-cost alternative to π-Mbom for syntheses requiring heat, making it a strong strategic choice for complex or aggregation-prone sequences where thermal energy is beneficial. amazonaws.com Its slightly greater acid stability compared to Trt also makes it highly suitable for preparing protected fragments using a chlorotrityl chloride resin. researchgate.net

Implications for Overall Peptide Quality and Purity Profiles

The use of this compound offers distinct advantages in minimizing certain side reactions, particularly when compared to the more conventional Fmoc-D-His(Trt)-OH. The 2-chlorotrityl (Clt) group exhibits greater stability under the mildly acidic conditions often used to cleave peptides from highly acid-sensitive resins, such as 2-chlorotrityl chloride resin. This enhanced stability is crucial for the synthesis of protected peptide fragments, as it prevents the premature loss of the side-chain protecting group. merckmillipore.com When using the trityl (Trt) group, partial deprotection can occur under these mild cleavage conditions (e.g., 1% TFA in DCM), leading to a mixture of fully and partially protected peptides, which complicates subsequent purification efforts. merckmillipore.com The complete stability of the Clt group under these same conditions ensures the preparation of protected peptides with a much cleaner profile, free from these deprotected by-products. merckmillipore.com

Histidine is notoriously prone to racemization during the activation step of peptide coupling. nih.govamazonaws.com This is primarily caused by the imidazole π-nitrogen, which can abstract the alpha-proton of the activated amino acid, leading to a loss of chiral integrity. nih.gov While Nτ-protection, as seen in Trt and Clt derivatives, offers some steric hindrance, it is less effective at preventing racemization compared to protecting groups on the Nπ-position. nih.govamazonaws.com Research comparing Nτ-Trt with Nπ-protecting groups like 4-methoxybenzyloxymethyl (MBom) has shown significantly lower racemization rates with the latter. For example, in one study, Fmoc-L-His(Trt)-OH showed 7.8% racemization after 5 minutes of preactivation, whereas Fmoc-L-His(MBom)-OH showed only 0.3% under the same conditions. nih.gov

Similarly, studies with Fmoc-L-His(Boc)-OH have demonstrated its superiority over Fmoc-L-His(Trt)-OH in suppressing epimerization, especially at elevated temperatures used in microwave-assisted peptide synthesis. amazonaws.com

Table 1: Comparative Racemization of L-Histidine Derivatives Under Various Coupling Conditions
Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-L-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation7.8% nih.gov
Fmoc-L-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min preactivation0.3% nih.gov
Fmoc-L-His(Trt)-OHMicrowave, 80°C16.6% nih.gov
Fmoc-L-His(MBom)-OHMicrowave, 80°C0.8% nih.gov
Fmoc-L-His(Trt)-OHMicrowave, 50°C, 10 min6.8% amazonaws.com
Fmoc-L-His(Boc)-OHMicrowave, 50°C, 10 min0.18% amazonaws.com
Fmoc-L-His(Trt)-OHMicrowave, 90°C>16% amazonaws.com
Fmoc-L-His(Boc)-OHMicrowave, 90°C0.81% amazonaws.com

While the data above pertains to L-histidine, the chemical principles governing protecting group stability and its effect on racemization are applicable to the D-isomer as well. The primary advantage of the Clt group over the Trt group lies in its acid stability, which directly impacts the purity of protected fragments. For minimizing racemization, other protecting groups like Boc or MBom may be superior choices, although they come with their own considerations, such as the potential for side reactions from formaldehyde generation upon MBom cleavage. chimia.ch

Table 2: Summary of Implications for Peptide Quality: Nim-Clt vs. Nim-Trt
Protecting Group FeatureThis compoundFmoc-D-His(Trt)-OHImpact on Peptide Quality & Purity
Stability to Mild Acid (e.g., 1% TFA for cleavage from 2-CTC resin)High (Completely Stable)Low (Prone to Partial Deprotection)Clt group ensures higher purity of protected peptide fragments by avoiding a mixture of fully and partially protected species. merckmillipore.com
Prevention of Racemization ModerateModerateAs Nτ-protecting groups, both offer some steric hindrance but are generally less effective in suppressing racemization than Nπ-protecting groups like MBom or Boc. nih.govamazonaws.com
Crude Peptide Purity (when synthesizing protected fragments)HigherLowerThe prevention of premature side-chain deprotection leads to a less complex crude mixture and simplifies purification. merckmillipore.com

Advanced Applications of Fmoc D His Clt Oh in Complex Peptide and Peptidomimetic Research

Synthesis of Cyclic and Branched Peptide Constructssigmaaldrich.comsigmaaldrich.com

Fmoc-D-His(Clt)-OH is a valuable component in the Fmoc-based SPPS methodology, which is the standard for assembling complex peptide architectures, including cyclic and branched peptides sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ieiris-biotech.de. The acid-labile nature of the Clt protecting group allows for its selective removal, facilitating the preparation of protected peptide fragments. These fragments can then be employed in convergent synthesis strategies, a common approach for constructing cyclic peptides iris-biotech.de. The strategic placement of D-histidine, provided by this compound, within these cyclic or branched structures can further modulate their three-dimensional conformation and biological activity lifetein.compnas.orgrsc.orgmdpi.com. The synthesis of branched peptides also benefits from robust protecting group strategies, ensuring selective elongation nih.gov.

Incorporation into Peptidomimetics and Non-Natural Amino Acid Derivatives

The versatility of this compound extends to the design and synthesis of peptidomimetics and other non-natural amino acid derivatives, expanding the chemical space for peptide-based therapeutics and research tools.

While direct literature evidence specifically linking this compound to the design and synthesis of chloroalkene dipeptide isosteres was not found within the provided search results, the compound's utility in peptidomimetic research is implied by its nature as a modified amino acid. Histidine's imidazole (B134444) ring offers unique chemical properties that can be exploited in the design of non-natural amino acid analogues and isosteres, which are key components of peptidomimetics researchgate.netnih.govchinesechemsoc.org.

This compound contributes to strategies involving non-natural amino acids by providing a protected D-histidine residue. The incorporation of D-amino acids into peptide sequences is a well-established method to enhance resistance to proteolytic degradation and to alter conformational properties lifetein.compnas.orgrsc.orgmdpi.com. While specific protocols for integrating this compound into N-substituted peptide strategies were not detailed in the provided snippets, its use in peptide synthesis allows for the exploration of various backbone modifications, including N-methylation, which can significantly modulate peptide physicochemical properties researchgate.netub.edu. The Clt protecting group itself represents a specific modification strategy for the histidine side chain, enabling controlled chemical manipulations alfa-chemistry.comsigmaaldrich.comiris-biotech.desigmaaldrich.com.

Facilitating Site-Specific Modifications in Peptide Designsigmaaldrich.com

The imidazole ring of histidine is a reactive functional group that can be selectively modified, making it an attractive target for site-specific functionalization in peptide design researchgate.netnih.govchinesechemsoc.org. This compound is instrumental in this regard, as the Clt protecting group offers stability during peptide chain elongation and subsequent chemical transformations. This allows for the selective deprotection of the Clt group under controlled acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers, thereby enabling targeted modifications of the histidine side chain without affecting other protecting groups or the peptide backbone sigmaaldrich.comiris-biotech.desigmaaldrich.com. Such controlled functionalization is essential for introducing labels, cross-linking agents, or other chemical moieties at precise locations within a peptide sequence chinesechemsoc.org.

Development of Peptides with Post-Translational Modifications (PTMs)benchchem.comnih.gov

Histidine residues are subject to a variety of post-translational modifications (PTMs) in biological systems, including methylation, phosphorylation, and oxidation researchgate.netrsc.orgnih.govacs.orgambiopharm.comnih.gov. This compound can be employed as a building block in the synthetic approach to peptides that mimic or serve as precursors for studying these PTMs researchgate.net. For instance, research into stable phosphohistidine (B1677714) (pHis) analogues, crucial for understanding histidine phosphorylation, often utilizes protected histidine derivatives in SPPS to synthesize peptide antigens for antibody generation nih.govacs.org. The D-configuration of the amino acid can also be leveraged to create more stable analogues of naturally occurring modified peptides or to investigate the impact of chirality on PTMs and their biological functions lifetein.compnas.orgrsc.orgmdpi.com.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical NameNα-Fmoc-N-im-2-chlorotrityl-D-histidine sigmaaldrich.comiris-biotech.de
CAS Number1272755-56-2 sigmaaldrich.comiris-biotech.de
Molecular FormulaC40H32ClN3O4 sigmaaldrich.comiris-biotech.de
Molecular Weight654.15 g/mol sigmaaldrich.comiris-biotech.de
AppearanceWhite to off-white powder sigmaaldrich.com
Storage Temperature15-25°C sigmaaldrich.com
Reaction SuitabilityFmoc solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.comscientificlabs.ie

Table 2: Purity and Racemization Data

ParameterValue/ComparisonSource
Purity (HPLC, area%)≥ 98.0 % sigmaaldrich.com
Purity (TLC)≥ 98 % sigmaaldrich.com
Enantiomeric Purity≥ 99.5 % (a/a) sigmaaldrich.com
RacemizationApproximately 1/3 less racemization compared to Fmoc-His(Trt)-OH during slow coupling reactions alfa-chemistry.com

Compound List

this compound

D-Histidine

Histidine

Trityl (Trt)

2-Chlorotrityl (Clt)

Fluorenylmethyloxycarbonyl (Fmoc)

tert-Butyloxycarbonyl (Boc)

N-methylated histidine

Phosphohistidine (pHis)

2-oxohistidine (B12328305)

Analytical and Characterization Methodologies for Fmoc D His Clt Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-D-His(Clt)-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) NMR and carbon (¹³C) NMR are routinely used. ¹H NMR spectra would reveal characteristic signals for the Fmoc group, including the aromatic protons and the methine proton. The D-histidine moiety would exhibit signals from its imidazole (B134444) ring protons, the α-proton, and the β-protons. The presence of the Clt protecting group would be indicated by specific signals from its aromatic rings and the benzylic carbon. ¹³C NMR would further confirm the presence of all carbon atoms, including those in the Fmoc carbamate (B1207046), the imidazole ring, the amino acid backbone, and the Clt protecting group.

Infrared (IR) Spectroscopy: IR spectroscopy provides functional group information. For this compound, characteristic absorption bands would be observed for the carbonyl group (C=O) of the Fmoc carbamate (typically around 1700-1730 cm⁻¹), the O-H stretching vibration of the carboxylic acid (broad band around 2500-3300 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹). The imidazole ring and the aromatic portions of the Fmoc and Clt groups would also contribute characteristic C=C and C-N stretching vibrations. Source sigmaaldrich.com indicates that the identity of this compound "passes test" by IR.

Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for assessing the purity of this compound. These methods separate the target compound from potential impurities, such as unreacted starting materials, side products from synthesis, or degradation products.

HPLC/UPLC Analysis: Reversed-phase HPLC (RP-HPLC) using C18 stationary phases is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. The Fmoc group, with its strong UV chromophore, allows for sensitive detection, typically at wavelengths around 254 nm. Purity is assessed by quantifying the area percentage of the main peak relative to the total integrated peak area. Source sigmaaldrich.com specifies a purity of ≥ 98.0% (area%) by HPLC. Thin-Layer Chromatography (TLC) is also used as a rapid qualitative assessment, with Source sigmaaldrich.com indicating purity ≥ 98% by TLC.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationMethod
Assay (HPLC)≥ 98.0 % (area%)HPLC
Purity (TLC)≥ 98 %TLC
Enantiomeric Purity≥ 99.5 % (a/a)Chiral HPLC
Water Content≤ 5.00 %Karl Fischer
Assay (Acidimetric)≥ 95.0 %Titration

Enantiomeric Purity Determination in Histidine Residues

Ensuring the correct stereochemistry of the histidine residue is critical, as the biological activity and properties of peptides are highly dependent on the chirality of their constituent amino acids. For this compound, the "D" designation signifies the desired enantiomer.

Chiral HPLC: Chiral HPLC is the primary technique for determining enantiomeric purity. This method utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Lux® Cellulose or CHIROBIOTIC® columns), have demonstrated significant efficacy in separating Fmoc-protected amino acid enantiomers in reversed-phase or polar-organic modes windows.netphenomenex.comsigmaaldrich.comwindows.net. The mobile phase composition, including the choice of organic modifier (e.g., acetonitrile, methanol) and acidic additives (e.g., TFA, formic acid), is optimized to achieve baseline resolution between the D- and L-enantiomers. Source sigmaaldrich.com specifies an enantiomeric purity of ≥ 99.5% (a/a) for this compound, underscoring the importance of this analysis.

Table 2: Common Chiral Stationary Phases for Fmoc-Amino Acid Enantioseparation

Stationary Phase TypeExamples of CSPsTypical Mobile Phase ModifiersSeparation Mode
Polysaccharide-basedLux® Cellulose-1, -2, -3, -4; Lux® Amylose-2TFA, Formic Acid, AcetonitrileReversed-Phase
Polysaccharide-basedCHIROBIOTIC® T, T2, TAG, RVarious (e.g., MeOH/NH₄OAc)Reversed-Phase, Polar Organic

Quantitative Analysis of Fmoc Resin Loading and Cleavage Products

In SPPS, quantifying the amount of Fmoc-protected amino acid loaded onto the solid support (resin) is essential for determining reaction efficiency and calculating reagent stoichiometry. Similarly, analyzing the products after cleavage from the resin is crucial for assessing peptide quality.

Fmoc Resin Loading: The loading capacity of the resin with this compound can be quantified by cleaving the Fmoc group from a small, known amount of the loaded resin and then measuring the released Fmoc species. This is often achieved by treating the resin with a basic solution (e.g., piperidine (B6355638) or a dilute base like sodium hydroxide (B78521) in methanol/water) to release dibenzofulvene (DBF), which can then be quantified spectrophotometrically (UV-Vis) or via HPLC acs.orgnih.govresearchgate.net. Alternatively, the cleaved Fmoc-amino acid itself can be quantified using HPLC against a standard almacgroup.com. For instance, a method involves cleaving the Fmoc-amino acid from the resin using a suitable solvent and then quantifying it via UHPLC almacgroup.com.

Challenges, Innovations, and Future Research Trajectories

Addressing Racemization Issues in Histidine Incorporation

A significant hurdle in the synthesis of histidine-containing peptides is the propensity of the histidine residue to racemize during the coupling step. This issue is particularly pronounced in Fmoc-based solid-phase peptide synthesis (SPPS). The racemization of histidine is primarily attributed to the basicity of the imidazole (B134444) ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.

The use of a protecting group on the imidazole side chain is a critical strategy to mitigate this problem. Protecting the π-nitrogen of the imidazole ring has been shown to significantly reduce racemization. While various protecting groups have been developed, the 2-chlorotrityl (Clt) group in Fmoc-D-His(Clt)-OH offers robust protection that minimizes this side reaction. The bulky nature of the Clt group sterically hinders the imidazole nitrogen from acting as an intramolecular base, thereby preserving the stereochemistry of the D-histidine residue during coupling.

Strategy to Reduce RacemizationMechanism of Action
Imidazole Nitrogen Protection Prevents the imidazole nitrogen from acting as an internal base, which would otherwise promote the abstraction of the α-proton.
Use of Bulky Protecting Groups (e.g., Clt) Sterically shields the imidazole nitrogen, further inhibiting its ability to participate in racemization.
Optimization of Coupling Reagents Employing milder coupling reagents and additives can reduce the extent of racemization.

Minimizing Side Reactions in Fmoc Solid-Phase Peptide Synthesis (e.g., Aspartimide Formation)

Fmoc solid-phase peptide synthesis, while highly efficient, is susceptible to several side reactions that can compromise the purity and yield of the final peptide. One of the most common and problematic side reactions is the formation of aspartimide from aspartic acid residues. This occurs when the backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid residue, particularly under the basic conditions used for Fmoc deprotection. Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue.

While the use of this compound does not directly prevent aspartimide formation, the principles of careful protecting group strategy and reaction condition optimization are paramount. Strategies to minimize aspartimide formation include:

Sterically Hindered Side-Chain Protecting Groups for Aspartic Acid: Utilizing bulkier protecting groups on the aspartic acid side chain can physically block the nucleophilic attack from the backbone amide.

Modification of Deprotection Conditions: Using weaker bases or adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can suppress aspartimide formation. bris.ac.uk

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen preceding the aspartic acid residue can completely prevent this side reaction. amazonaws.com

The selection of a stable and reliable protecting group for histidine, such as the Clt group in this compound, is part of a holistic approach to minimizing side reactions by ensuring the integrity of each amino acid building block throughout the synthesis.

Development of Green Chemistry Approaches in Peptide Synthesis Utilizing this compound

Traditional peptide synthesis is often associated with the extensive use of hazardous and environmentally unfriendly solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). myskinrecipes.comresearchgate.net The growing emphasis on sustainable and green chemistry has spurred research into developing more environmentally benign peptide synthesis protocols. iris-biotech.deiris-biotech.de

The integration of this compound into these greener methodologies is a key consideration. Research in this area is focused on:

Solvent Replacement: Identifying and validating greener solvents that can effectively replace DMF and DCM in both the coupling and deprotection steps of SPPS. researchgate.net

Solvent Reduction: Developing protocols that minimize solvent consumption, such as "in situ" Fmoc removal where the deprotection agent is added directly to the coupling cocktail, thereby reducing the number of washing steps.

Atom Economy: Designing synthetic routes that are more atom-economical, reducing the generation of waste.

The stability of the Clt protecting group under various conditions makes this compound a suitable candidate for incorporation into these emerging green chemistry protocols.

Automation and High-Throughput Synthesis Methodologies

The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of automated and high-throughput synthesis platforms. These systems enable the rapid and parallel synthesis of large numbers of peptides, significantly accelerating research and development.

This compound is well-suited for use in these automated synthesizers. Its properties facilitate efficient and reliable incorporation into growing peptide chains:

High Solubility: Good solubility in commonly used SPPS solvents ensures efficient delivery and coupling.

Stable Protection: The robust Clt protecting group is stable to the repetitive cycles of Fmoc deprotection, preventing unwanted side reactions on the histidine side chain.

Compatibility: It is compatible with a wide range of resins, coupling reagents, and other protected amino acids used in automated synthesis.

The use of this compound in high-throughput synthesis allows for the systematic exploration of the structure-activity relationships of D-histidine-containing peptides.

Feature of this compoundAdvantage in Automated Synthesis
High Purity and Stability Ensures reliable and reproducible synthesis of target peptides.
Compatibility with Standard Protocols Can be seamlessly integrated into existing automated synthesis workflows.
Robust Side-Chain Protection Minimizes the risk of side reactions during prolonged automated runs.

Exploration of Novel Orthogonal Protection Strategies

Orthogonal protection is a fundamental concept in peptide chemistry that allows for the selective removal of one type of protecting group in the presence of others. This enables the synthesis of complex peptides with specific side-chain modifications, such as cyclization, branching, and the attachment of labels or other molecules.

The Fmoc/tBu strategy is the most common orthogonal protection scheme in SPPS. The Fmoc group is labile to basic conditions, while the tert-butyl (tBu) based side-chain protecting groups are removed by strong acid. The Clt group on this compound is also acid-labile, but its cleavage kinetics can differ from other trityl-based and tBu-based groups, offering potential for further orthogonality.

Researchers are continuously exploring new protecting groups and deprotection methods to expand the toolbox of orthogonal strategies. The development of protecting groups that can be removed under very specific and mild conditions, such as enzymatic cleavage or photolysis, would allow for even more complex and precise peptide engineering. The compatibility of this compound with these novel strategies is an active area of investigation.

Expanding the Scope of this compound in Advanced Biomolecular Construction

The incorporation of D-amino acids, such as D-histidine, into peptides is a powerful strategy for creating molecules with enhanced therapeutic potential. Peptides containing D-amino acids are generally more resistant to proteolytic degradation, leading to longer in vivo half-lives. Furthermore, the unique stereochemistry of D-amino acids can lead to novel secondary structures and binding interactions with biological targets.

This compound is a key building block for the synthesis of these advanced biomolecular constructs. The presence of a D-histidine residue can have several important implications:

Enhanced Stability: Increased resistance to enzymatic degradation by proteases.

Novel Conformations: The D-configuration can induce unique peptide backbone conformations, leading to altered biological activity.

Modulation of Receptor Binding: The spatial orientation of the imidazole side chain in a D-histidine residue can result in different interactions with target receptors compared to its L-counterpart.

pH-Sensing and Catalytic Activity: The imidazole side chain of histidine can act as a pH-sensitive switch or a catalytic residue. The incorporation of D-histidine can introduce these functionalities into novel peptide scaffolds.

The use of this compound is therefore central to the design and synthesis of next-generation peptide therapeutics, peptidomimetics, and functional biomaterials with tailored properties.

Q & A

Basic: What are the recommended storage conditions and preparation methods for Fmoc-D-His(Clt)-OH stock solutions?

Answer:
this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Stock solutions are typically prepared in DMSO due to its solubility profile. To enhance solubility:

  • Heat the solution to 37°C and sonicate for 5–10 minutes.
  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.
  • For in vivo applications, dilute stock solutions with biocompatible solvents (e.g., saline or PBS) to reduce DMSO concentration below 5% .

Advanced: How can RP-HPLC conditions be optimized to resolve this compound from its enantiomer?

Answer:
Key parameters for enantiomeric separation include:

  • Column : Use a Chiral MX(2)-RH column with a cellulose-tri-(4-chloro-3-methylphenylcarbamate) stationary phase.
  • Mobile Phase : Adjust the acetonitrile:water:acid ratio (e.g., 500:500:1 acetic acid) to improve resolution.
  • Flow Rate : Optimize between 0.7–0.9 mL/min to balance retention time and peak sharpness.
  • Column Temperature : Maintain at 28–32°C to minimize variability.
  • Validation : Confirm system suitability with resolution (>2.0), theoretical plates (>3,500), and RSD <2% for retention times .

Basic: What analytical techniques validate the stereochemical purity of this compound?

Answer:
Reverse-phase HPLC with chiral columns is the gold standard. Methodological steps include:

  • Linearity : Verify over 0.15–2.93 µg/mL (r² ≥0.9999).
  • Detection Limits : Quantify with LOD = 0.049 µg/mL and LOQ = 0.15 µg/mL (S/N ≥10).
  • Accuracy : Recovery rates should be 95–100% (RSD <1%).
  • Precision : Intra-day and inter-day RSD <2% for peak areas.
  • Area Normalization : Use this method when enantiomer reference standards are unavailable, as it avoids reliance on external calibration .

Advanced: How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?

Answer:
Racemization is influenced by:

  • Coupling Reagents : Use HATU/OxymaPure instead of HOBt/DIC to reduce side reactions.
  • Temperature : Maintain coupling steps at 0–4°C to slow racemization kinetics.
  • pH Control : Keep deprotection steps (e.g., piperidine treatment) below pH 9.0.
  • Coupling Time : Limit to 30–60 minutes per cycle.
  • Monitoring : Validate enantiomeric content post-synthesis via RP-HPLC .

Advanced: How should researchers address batch-to-batch variability in optical isomer content?

Answer:
Discrepancies may arise from:

  • Reagent Purity : Ensure this compound purity >98% via COA verification.
  • Synthesis Conditions : Standardize temperature, pH, and coupling times.
  • Analytical Cross-Validation : Use HPLC-MS or circular dichroism (CD) to confirm results.
  • Statistical Analysis : Calculate RSD across triplicate batches; acceptable variability is <2.5%.
  • Method Robustness : Test under varied conditions (e.g., ±5% mobile phase, ±2°C column temperature) to identify sensitivity points .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood for weighing and dissolving powders.
  • Waste Disposal : Collect organic waste separately and neutralize acidic residues before disposal.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; consult SDS for specific first-aid protocols .

Advanced: How does the Clt protecting group compare to Trt or Boc for His side-chain protection?

Answer:

  • Stability : Clt (Chlorotrityl) offers acid-labile cleavage (e.g., 1% TFA), while Trt requires stronger acids and Boc needs HF.
  • Orthogonality : Clt is compatible with Fmoc SPPS, allowing sequential deprotection.
  • Steric Effects : Clt’s bulkiness may reduce coupling efficiency compared to Boc but improves solubility in organic solvents.
  • Applications : Clt is preferred for synthesizing peptides requiring mild deprotection conditions .

Advanced: What experimental design principles ensure reproducibility in this compound-based studies?

Answer:

  • Documentation : Record reagent lot numbers, synthesis timestamps, and environmental conditions (humidity/temperature).
  • Controls : Include internal standards (e.g., Fmoc-L-His(Clt)-OH) in HPLC runs.
  • Replicates : Perform triplicate syntheses and analyses to assess variability.
  • Peer Review : Pre-validate protocols with collaborators to identify overlooked variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.